molecular formula C10H9N3O2 B1428619 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid CAS No. 1067613-97-1

4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid

Cat. No.: B1428619
CAS No.: 1067613-97-1
M. Wt: 203.2 g/mol
InChI Key: DQWAODQLNJKZFA-UHFFFAOYSA-N
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Description

4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid is an organic compound that features a benzoic acid moiety linked to a 1-methyl-1H-1,2,4-triazole ring

Biochemical Analysis

Biochemical Properties

4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in cancer cell proliferation, such as topoisomerase II and histone deacetylases . These interactions are primarily due to the compound’s ability to bind to the active sites of these enzymes, thereby inhibiting their activity and leading to reduced cancer cell growth.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to induce apoptosis in cancer cells, particularly in MCF-7 and HCT-116 cell lines . This induction of apoptosis is mediated through the activation of caspases and the upregulation of pro-apoptotic genes. Additionally, the compound influences cell signaling pathways, such as the PI3K/Akt pathway, leading to altered gene expression and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, leading to their inhibition. For example, its interaction with topoisomerase II prevents the enzyme from unwinding DNA, thereby inhibiting DNA replication and transcription . Additionally, the compound can modulate gene expression by inhibiting histone deacetylases, leading to increased acetylation of histones and altered chromatin structure.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cancer cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic anion transporters and can bind to serum albumin in the bloodstream . These interactions influence the compound’s localization and accumulation in different tissues.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it exerts its effects on target enzymes and gene expression . Post-translational modifications, such as phosphorylation, can further influence its localization and activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid typically involves the formation of the triazole ring followed by its attachment to the benzoic acid moietyThis reaction involves the use of an azide and an alkyne to form the triazole ring under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions.

    Reduction: The benzoic acid moiety can be reduced to the corresponding alcohol.

    Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can yield triazole N-oxides, while reduction of the benzoic acid moiety can produce benzyl alcohol derivatives.

Scientific Research Applications

4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid is unique due to the presence of the methyl group on the triazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties.

Properties

IUPAC Name

4-(2-methyl-1,2,4-triazol-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-13-9(11-6-12-13)7-2-4-8(5-3-7)10(14)15/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWAODQLNJKZFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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